![molecular formula C10H21NO6S B037850 [2-(甲基丙烯酰氧基)乙基]三甲基溴化铵 CAS No. 6891-44-7](/img/structure/B37850.png)

[2-(甲基丙烯酰氧基)乙基]三甲基溴化铵

描述

Synthesis Analysis

The synthesis of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate involves radical polymerization mechanisms. Two procedures have been compared, utilizing the Co(III)-glycine system and acid catalytic initiation, revealing the impact of initiator nature and reaction conditions on polymerization (Molotkov et al., 2001).

Molecular Structure Analysis

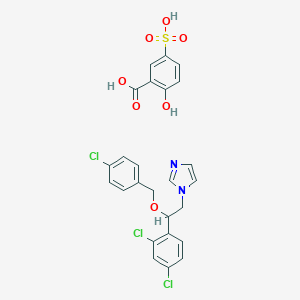

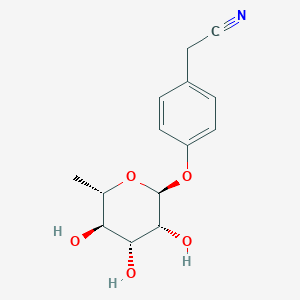

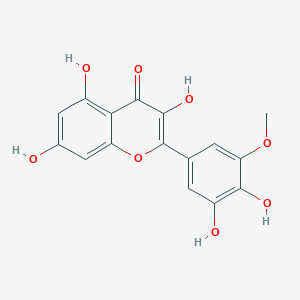

The molecular structure of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is characterized by the presence of the methacryloyloxy group attached to an ethyl chain, which is further connected to a trimethylammonium group, making it a suitable monomer for polymerization to form polyelectrolytes with specific structural features.

Chemical Reactions and Properties

This compound undergoes free-radical copolymerization with various monomers to form water-soluble cationic copolymers. The nature of copolymerization and the resultant polymer properties are influenced by the choice of comonomers and the reaction conditions (Fefelova et al., 2007).

Physical Properties Analysis

The physical properties of polymers derived from [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate, such as molecular weight and polydispersity, can be tailored through the polymerization process. For example, the introduction of surfactants into the polymerization medium can significantly affect these properties by decreasing the molecular weight and polydispersity of the formed polymers (Shulevich et al., 2018).

Chemical Properties Analysis

The chemical properties of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate and its polymers are characterized by their interaction with other compounds. For instance, their interaction with mucin in aqueous solutions indicates significant changes in size distribution and zeta-potential, highlighting the role of hydrophobic effects in mucoadhesion (Fefelova et al., 2007). Additionally, these polymers can form complexes with low molecular coordination compounds, demonstrating their ability to engage in complex chemical interactions (Khutoryanskiy et al., 2001).

科学研究应用

生物聚合物改性和应用

MTA 参与生物聚合物的改性,例如木聚糖,以生产具有特定性能的衍生物,用于各种应用。例如,将木聚糖化学改性成醚和酯会引入改变其性能的功能基团,使其适用于药物输送、造纸强度添加剂、絮凝助剂和抗菌剂。此类改性可以产生可以形成药物输送纳米颗粒的木聚糖酯,突出了该材料在生物医学应用中的多功能性和潜力 (Petzold-Welcke 等人,2014).

环境安全和表面活性剂应用

MTA 的作用延伸至表面活性剂的环境安全和应用。对 250 多项关于高容量表面活性剂类别(包括与 MTA 相关的类别)的环境特性、归宿和毒性的研究的全面审查表明,尽管这些物质被广泛使用,但它们在当前使用水平下对水生或沉积物环境没有不利影响。这项研究强调了 MTA 及相关化合物在保持环境安全的同时在广泛的个人护理和清洁产品中得到利用的重要性 (Cowan-Ellsberry 等人,2014).

生物材料和生物医学工程

MTA 在生物医学领域生物材料的开发中也具有重要意义。含磷聚合物,包括源自 MTA 的聚合物,以其生物相容性、血液相容性和抗蛋白质吸附性而著称,使其成为牙科、再生医学和药物输送系统中极有前途的材料。由于存在磷脂基团,这些聚合物的仿生结构因其在创建模拟自然生物系统从而增强其在生物医学应用中的整合和功能方面的重要性而备受关注 (Monge 等人,2011).

透皮和局部给药系统

此外,MTA 共聚物因其在开发透皮和局部给药系统中的潜力而受到探索。这些系统旨在改善药物通过皮肤的渗透并与皮肤保持接触,展示了基于 MTA 的材料在增强药物应用的疗效和用户体验方面的适应性 (Cilurzo 等人,2014).

安全和危害

未来方向

属性

IUPAC Name |

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBKAGRPNRKYAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27103-90-8, Array | |

| Record name | Polyquaternium 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 229-995-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040258 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Methacryloyloxy)ethyl)trimethylammonium methyl sulfate | |

CAS RN |

6891-44-7 | |

| Record name | Methacryloyloxyethyltrimethylammonium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 229-995-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y00S7XU0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)

![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)

![Benz[f]indan-1-ol](/img/structure/B37803.png)